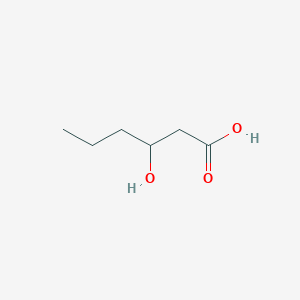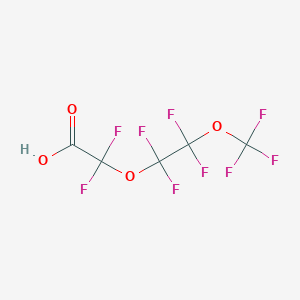![molecular formula C11H11NO3 B118467 Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) CAS No. 150467-92-8](/img/structure/B118467.png)
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as p-Methylbenzoylformamide or MBF and is a white crystalline solid with a molecular weight of 209.24 g/mol. In
Applications De Recherche Scientifique
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as a fluorescent probe for the detection of metal ions. Several studies have reported that MBF can selectively detect metal ions such as Cu2+, Fe3+, and Zn2+ with high sensitivity and selectivity.
Another area of research is the use of MBF as a potential anticancer agent. Studies have shown that MBF can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, MBF has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is not well understood, but several studies have suggested that it may act by binding to metal ions or by inducing oxidative stress in cells. The exact mechanism of action may vary depending on the application of the compound.
Biochemical and physiological effects
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been found to have several biochemical and physiological effects. Studies have reported that MBF can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect metal ions. Additionally, MBF has been found to have antioxidant properties and can scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) in lab experiments is its high sensitivity and selectivity for metal ions. Additionally, MBF has been found to be relatively easy to synthesize and can be produced in high yields. However, one of the limitations of using MBF is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI). One area of research is the development of new synthetic methods for producing the compound. Additionally, further studies are needed to fully understand the mechanism of action of MBF and its potential applications in various fields. Other future directions include the development of new fluorescent probes for the detection of metal ions and the exploration of MBF as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has potential applications in various fields. Its high sensitivity and selectivity for metal ions make it a promising candidate for the development of new fluorescent probes. Additionally, its potential as an anticancer agent warrants further investigation. While there are limitations to its use in certain applications, the future directions for research on MBF are promising and may lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) involves the reaction of p-toluenesulfonyl chloride with potassium cyanate to form p-toluenesulfonyl isocyanate, which is then reacted with methyl anthranilate to form the desired compound. This method has been reported in several research studies and has been found to be effective in producing high yields of the compound.
Propriétés
Numéro CAS |
150467-92-8 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-methyl-2-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-10(13)12-9-5-4-7(2)6-8(9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15) |
Clé InChI |
XMYDZMDCSXTYQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
Synonymes |
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
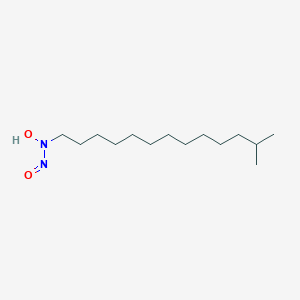
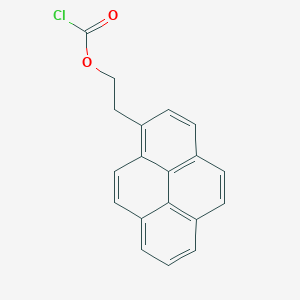
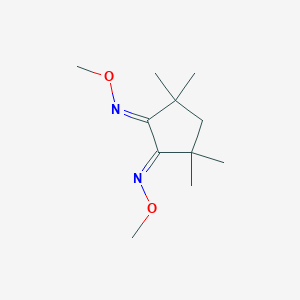
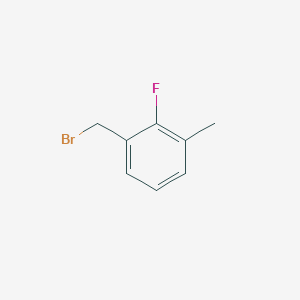
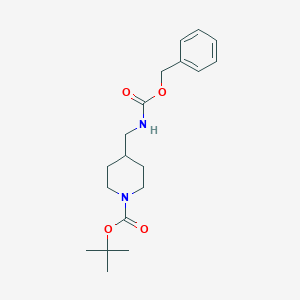
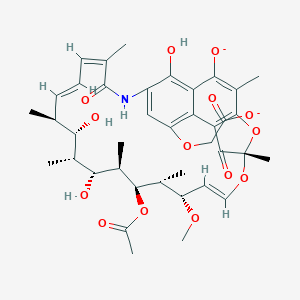
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

